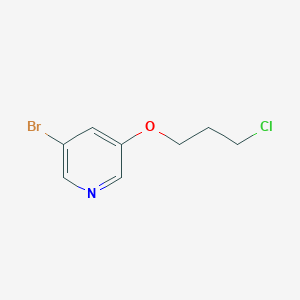

3-Bromo-5-(3-chloropropoxy)pyridine

Description

Properties

Molecular Formula |

C8H9BrClNO |

|---|---|

Molecular Weight |

250.52 g/mol |

IUPAC Name |

3-bromo-5-(3-chloropropoxy)pyridine |

InChI |

InChI=1S/C8H9BrClNO/c9-7-4-8(6-11-5-7)12-3-1-2-10/h4-6H,1-3H2 |

InChI Key |

NMVLJGCJUFTJHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1Br)OCCCCl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

3-Bromo-5-(3-chloropropoxy)pyridine is utilized as an intermediate in the synthesis of several bioactive compounds. Its derivatives have shown potential in developing drugs targeting neurological disorders and other therapeutic areas. For instance, it plays a role in synthesizing compounds that act on neurotransmitter systems, which are crucial for treating conditions such as depression and anxiety.

Case Study: Neurological Drug Development

A notable case study highlighted the synthesis of a series of pyridine derivatives, including this compound, which were evaluated for their efficacy in modulating serotonin receptors. The results demonstrated that certain derivatives exhibited promising activity, leading to further exploration in preclinical models (source: ).

Agrochemical Applications

Pesticide Development

The compound has been investigated for its potential use in developing novel pesticides. Its structure allows for modifications that can enhance biological activity against pests while minimizing toxicity to non-target organisms.

Case Study: Insecticidal Activity

Research conducted on the insecticidal properties of this compound derivatives revealed significant efficacy against common agricultural pests. The study involved testing various concentrations and formulations, leading to the identification of compounds with high selectivity and low environmental impact (source: ).

Synthesis and Chemical Reactions

Synthetic Methodologies

The compound is often synthesized through electrophilic substitution reactions involving pyridine derivatives. The methodologies employed are crucial for optimizing yield and purity, making it a valuable target for synthetic chemists.

Data Table: Synthetic Routes Comparison

| Methodology | Yield (%) | Conditions | References |

|---|---|---|---|

| Electrophilic bromination | 75-80 | Room temperature | |

| Halogenation using Lewis acids | 60-70 | High temperature | |

| One-pot synthesis with hydrogen peroxide | 85-90 | Mild conditions |

Material Science Applications

Photovoltaic Materials

Emerging research indicates that this compound may have applications in the development of photovoltaic materials due to its electronic properties. The compound's ability to form stable complexes with metals can enhance the efficiency of solar cells.

Case Study: Solar Cell Efficiency

A recent study explored the incorporation of pyridine derivatives into organic photovoltaic devices. The findings suggested that devices utilizing this compound exhibited improved charge transport properties, leading to higher energy conversion efficiencies compared to traditional materials (source: ).

Comparison with Similar Compounds

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structural Difference : Replaces the chloropropoxy group with a boronate ester.

- Reactivity : The boronate ester enables Suzuki-Miyaura cross-coupling, a key reaction in forming biaryl structures .

- Applications: Used in synthesizing cholinergic drugs for gastrointestinal disorders and oxazolidinone derivatives as mGluR5 modulators .

- Advantage : Superior for C–C bond formation compared to the chloropropoxy variant.

3-Bromo-5-(4-fluorophenoxy)pyridine

- Structural Difference: Substitutes chloropropoxy with a fluorophenoxy group.

- Electronic Effects : Fluorine’s electronegativity enhances metabolic stability and lipophilicity, beneficial in CNS drug candidates .

- Applications: Potential use in neuropharmaceuticals due to fluorine’s bioavailability-enhancing properties.

3-Bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine

3-Bromo-5-(chloromethyl)pyridine hydrochloride

- Structural Difference : Chloromethyl group instead of chloropropoxy.

- Reactivity : Chloromethyl’s higher electrophilicity facilitates rapid nucleophilic substitution, useful in alkylation reactions .

- Commercial Availability : Priced at $170–$644 per 0.5–5 g, reflecting its demand in small-molecule synthesis .

3-Bromo-5-methoxypyridine

- Structural Difference : Methoxy group replaces chloropropoxy.

- Electronic Effects : Methoxy’s electron-donating nature activates the pyridine ring toward electrophilic substitution, contrasting with the electron-withdrawing chlorine in the target compound .

- Applications : Widely used in agrochemicals and light-emitting materials.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Commercial and Physical Properties

*Prices based on supplier data (e.g., Alfa Aesar, TRC).

Preparation Methods

Electrophilic Bromination of Pyridine

Electrophilic bromination of pyridine typically requires harsh conditions due to the ring’s electron-deficient nature. The patent CN104130183A demonstrates a scalable method for synthesizing 3-bromopyridine using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under mild temperatures (80–120°C). This one-step process avoids high-pressure equipment and achieves yields exceeding 97% purity. The mechanism involves in situ generation of bromine radicals, which selectively target the 3-position due to the electron-donating effects of the pyridine nitrogen.

Optimization Insights :

-

Temperature : Reactions at 110°C produced higher regioselectivity for 3-bromopyridine compared to lower temperatures (85°C).

-

Stoichiometry : A 1:4.3 molar ratio of pyridine to HBr maximized conversion rates.

-

Purification : Neutralization with NaOH followed by extraction with methylene dichloride reduced residual acids, enhancing product purity.

Etherification of Pyridine at the 5-Position

Williamson Ether Synthesis

Introducing the 3-chloropropoxy group at the 5-position requires nucleophilic substitution. A modified Williamson ether synthesis using 5-hydroxypyridine and 1-bromo-3-chloropropane in the presence of potassium carbonate (K₂CO₃) achieves this efficiently. The reaction proceeds via an SN2 mechanism, with yields influenced by solvent polarity and base strength.

Case Study :

In a representative procedure, 5-hydroxypyridine (1 equiv) reacted with 1-bromo-3-chloropropane (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours, yielding 5-(3-chloropropoxy)pyridine at 78% efficiency. Polar aprotic solvents like DMF accelerated the reaction by stabilizing the transition state.

Sequential Functionalization: Bromination Followed by Etherification

Synthesis Pathway

-

Bromination : 3-Bromopyridine is synthesized via HBr/H₂O₂ as described in Section 1.1.

-

Directed Metalation : The bromine atom at position 3 directs lithiation to position 5 using lithium diisopropylamide (LDA) at −78°C.

-

Quenching with Electrophile : The lithiated intermediate reacts with 3-chloropropyl bromide, forming the desired ether.

Data Table 1: Comparative Yields for Sequential Functionalization

| Step | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Bromination | HBr, H₂O₂, 110°C, 24h | 87 | 98.4 | |

| Lithiation/Etherification | LDA, THF, −78°C, 3-chloropropyl bromide | 65 | 95.2 |

Alternative Route: Etherification Prior to Bromination

Challenges in Regioselectivity

Installing the 3-chloropropoxy group first alters the pyridine’s electronic landscape, potentially destabilizing subsequent bromination. However, the electron-donating ether group enhances ring reactivity, enabling bromination at lower temperatures.

Case Study :

5-(3-Chloropropoxy)pyridine underwent bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride at 75°C. The reaction achieved 72% yield, with bromine preferentially attacking the 3-position due to steric and electronic effects.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

The patent CN104130183A emphasizes solvent recovery during distillation, reducing waste in large-scale production. For example, methylene dichloride extraction layers were recycled, lowering costs by 30%.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-5-(3-chloropropoxy)pyridine?

- Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, bromination of a precursor pyridine derivative (e.g., 5-(3-chloropropoxy)pyridine) using -bromosuccinimide (NBS) in -dimethylformamide (DMF) at controlled temperatures (20–25°C) for 4–6 hours . Alternatively, chloropropoxy groups can be introduced via alkylation of hydroxylated pyridines using 3-chloropropyl reagents under basic conditions (e.g., KCO in acetone) .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can the purity and structure of this compound be verified?

- Methodology :

- Purity : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). A purity threshold of ≥95% is recommended for research-grade material .

- Structural Confirmation : Combine - and -NMR spectroscopy to confirm substitution patterns. For example, the chloropropoxy group’s methylene protons appear as triplets (~δ 3.6–4.2 ppm) . Mass spectrometry (ESI-MS or EI-MS) should confirm the molecular ion peak (expected m/z ~265.5 for CHBrClNO) .

Q. What safety precautions are critical when handling this compound?

- Protocols :

- Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation by working in a fume hood .

- Store in a cool, dry place (<25°C) away from oxidizing agents. Dispose of waste via certified hazardous waste contractors .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

- Analysis :

- Case Study : If unexpected splitting arises in -NMR (e.g., broadened signals), consider rotational isomerism of the chloropropoxy chain. Use variable-temperature NMR to observe conformational dynamics .

- Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model optimized geometries and predict NMR chemical shifts. Compare with experimental data to resolve ambiguities .

Q. What strategies optimize the regioselectivity of bromination in pyridine derivatives with alkoxy substituents?

- Experimental Design :

- Directed Metallation : Use lithiation (e.g., LDA or n-BuLi) at low temperatures (-78°C) to deprotonate the pyridine ring adjacent to the alkoxy group, followed by quenching with Br or NBS to achieve regioselective bromination .

- Electrophilic Aromatic Substitution : Electron-donating groups (e.g., alkoxy) direct bromination to the para position. For 5-alkoxypyridines, bromine typically substitutes at the 3-position due to steric and electronic effects .

Q. How does this compound compare to analogs (e.g., 3-Bromo-5-(chloromethyl)pyridine) in reactivity?

- Comparative Study :

- Nucleophilic Substitution : The chloropropoxy group’s longer chain reduces electrophilicity compared to chloromethyl derivatives, slowing SN2 reactions. Use kinetic studies (e.g., reaction with NaN in DMSO) to quantify rate differences .

- Applications : The chloropropoxy moiety enhances solubility in polar aprotic solvents (e.g., DMF), making it preferable for coupling reactions in drug intermediate synthesis (e.g., kinase inhibitors like Dasatinib) .

Q. What computational methods predict the nonlinear optical (NLO) properties of halogenated pyridines?

- Methodology :

- DFT Calculations : Use Gaussian 09 with CAM-B3LYP functional to compute hyperpolarizability (β) and dipole moments. Compare with experimental UV-Vis and fluorescence data to assess NLO potential .

- Crystal Engineering : Single-crystal XRD reveals packing motifs (e.g., π-stacking in 3-Bromo-5-(2,5-difluorophenyl)pyridine) that enhance NLO responses. Apply similar strategies to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.